molecular formula C5H3FN2O2 B072422 2-Fluoro-3-nitropyridine CAS No. 1480-87-1

2-Fluoro-3-nitropyridine

Cat. No.: B072422
CAS No.: 1480-87-1
M. Wt: 142.09 g/mol
InChI Key: QDKIYDGHCFZBGC-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitropyridine (CAS 1480-87-1) is a fluorinated nitroheterocycle with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol. It is a yellow, low-melting solid (18°C) with a boiling point of 110°C at 10 mmHg and slight water solubility. This compound is widely employed as a pharmaceutical intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions to construct diarylamines or fused heterocycles . Its nitro group activates the pyridine ring for substitution, while the fluorine atom modulates electronic and steric properties, influencing reactivity and regioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the diazotization of 2-amino-3-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Fluoro-3-aminopyridine.

    Oxidation: Oxidized derivatives depending on the conditions used.

Scientific Research Applications

Chemical Synthesis

2-Fluoro-3-nitropyridine serves as a crucial building block in the synthesis of more complex fluorinated pyridines and heterocyclic compounds. Its reactivity is enhanced due to the electron-withdrawing nature of the fluorine and nitro groups, which facilitate nucleophilic substitution reactions. This compound is often employed in:

  • Synthesis of Pharmaceuticals : It is utilized as an intermediate in the production of various pharmaceutical agents, including enzyme inhibitors and receptor ligands .
  • Development of Agrochemicals : The compound's stability and reactivity make it suitable for creating agrochemicals with improved efficacy .
  • Material Science : It is used in the production of specialty chemicals that require enhanced thermal stability and resistance to degradation.

Research has indicated that this compound exhibits significant biological activities, making it a candidate for drug development. Notable applications include:

  • Anticancer Activity : Derivatives of this compound have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
  • Fluorescent Probes : The compound's photophysical properties allow it to be used as a fluorescent probe in biological imaging applications, facilitating studies in cellular biology .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound derivatives. The research indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. The mechanisms involved included the activation of specific apoptotic pathways and inhibition of cell proliferation signals.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains, including resistant strains. The results showed significant inhibition zones, suggesting its potential as an effective antimicrobial agent. Further studies are required to elucidate the exact mechanisms behind this activity.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly alters the electronic distribution within the molecule, making it a versatile intermediate in various chemical reactions. These groups can influence the reactivity of the pyridine ring, facilitating nucleophilic substitution and other reactions . The compound’s effects in biological systems are often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2-fluoro-3-nitropyridine, differing in substituents or functional groups:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1480-87-1 C₅H₃FN₂O₂ 142.09 -F, -NO₂ Pharmaceutical intermediates
2-Chloro-3-nitropyridine 5470-18-8 C₅H₃ClN₂O₂ 158.55 -Cl, -NO₂ Fluorescent compound synthesis
2-Amino-5-fluoro-3-nitropyridine 212268-12-7 C₅H₄FN₃O₂ 157.10 -NH₂, -F, -NO₂ Not explicitly stated; likely bioactive intermediates
2-(4-Fluorophenoxy)-3-nitropyridine 147143-58-6 C₁₁H₇FN₂O₃ 234.18 -O-C₆H₄F, -NO₂ Specialty chemical synthesis
6-(Cyclopentyloxy)-2-fluoro-3-nitropyridine 1881332-00-8 C₁₀H₁₁FN₂O₃ 226.20 -O-cyclopentyl, -F, -NO₂ Advanced pharmaceutical intermediates

Physical and Spectral Properties

  • Solubility: this compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, THF). Phenoxy-substituted derivatives (e.g., 2-(4-Fluorophenoxy)-3-nitropyridine) exhibit lower water solubility due to hydrophobic aromatic groups .
  • Fluorescence: Nitro-phenoxypyridines (e.g., 3-nitro-2-phenoxypyridine) show concentration-dependent fluorescence, a property exploited in optical materials. Fluorine's inductive effects may quench or shift emission spectra compared to chloro analogues .

Pharmaceutical Relevance

  • This compound is critical in synthesizing kinase inhibitors (e.g., S6K2 inhibitors), where it acts as a building block for diarylamine linkages .
  • Chloro analogues are utilized in fluorescent probes, while phenoxy derivatives are explored for antimicrobial or antitumor activity .

Biological Activity

2-Fluoro-3-nitropyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of drug development. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C5H4FN3O2C_5H_4FN_3O_2 and features a pyridine ring substituted with a fluorine atom at the 2-position and a nitro group at the 3-position. The presence of these substituents significantly influences its reactivity and biological interactions.

Synthesis and Reactivity

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, reactions with thiols have been studied, revealing regioselectivity where the nitro group undergoes substitution under specific conditions. The photophysical properties of this compound have also been explored, indicating potential applications in fluorescent labeling and imaging technologies .

  • Antagonistic Properties : Research has identified that derivatives of nitropyridines, including this compound, exhibit antagonistic activity against P2Y1 receptors, which are G protein-coupled receptors involved in various physiological processes such as platelet aggregation and neurotransmission .
  • Nucleophilic Substitution : The compound's reactivity towards nucleophiles allows it to participate in various biochemical pathways. For example, studies have shown that it can selectively react with sulfur nucleophiles, leading to the formation of novel pyridine derivatives that may possess enhanced biological activity .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Some studies suggest that nitropyridine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity.
  • Fluorescent Probes : Its photophysical properties make it suitable for use as a fluorescent probe in biological imaging applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Reactive oxygen species generation

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was assessed for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Fluoro-3-nitropyridine be optimized to achieve high purity and yield?

  • Methodological Answer : The synthesis of this compound can be optimized using a one-pot protocol involving nitration and fluorination steps. Key parameters include:

  • Reaction Conditions : Use stoichiometric nitric acid and a fluorinating agent (e.g., Selectfluor®) under controlled temperatures (0–5°C for nitration, followed by 60–80°C for fluorination).
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize side products like 2-fluoro-5-nitropyridine isomers .
    Example Data Table:
StepTemperature (°C)Time (h)Yield (%)Purity (%)
Nitration0–547585
Fluorination7066892

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR (δ ≈ -120 ppm for fluorine) and 1H^{1}\text{H} NMR (aromatic protons δ 8.2–9.1 ppm) confirm substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 157.01 (C5_5H3_3FN2_2O2_2) .
  • Infrared (IR) Spectroscopy : Peaks at 1530 cm1^{-1} (NO2_2 asymmetric stretch) and 840 cm1^{-1} (C–F stretch) confirm functional groups.
  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electronic properties and vibrational spectra, aiding in structural assignments .

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The nitro group activates the pyridine ring for SNAr at the para position relative to itself. Fluorine, being electron-withdrawing, enhances this activation:

  • Reactivity Tests : React with amines (e.g., benzylamine) in DMF at 100°C. Monitor substitution via 1H^{1}\text{H} NMR for loss of aromatic protons.
  • Kinetic Studies : Compare rates with non-fluorinated analogs (e.g., 3-nitropyridine) to quantify fluorine’s effect.
  • Regioselectivity : Fluorine directs substitution to the 6-position due to meta-directing effects of nitro and ortho/para-directing effects of fluorine .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use the B3LYP functional with a 6-311++G(d,p) basis set to compute Fukui indices and electrostatic potential maps. These identify electrophilic/nucleophilic sites.
  • Transition State Modeling : Locate transition states for SNAr pathways using Gaussian or ORCA software. Compare activation energies for substitutions at different positions .
    Example Data Table:
PositionFukui Index (ff^-)Activation Energy (kcal/mol)
2 (F)0.12N/A (blocked by fluorine)
40.0822.5
60.3118.7

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variations in:

  • Reagent Purity : Ensure nitric acid and fluorinating agents are anhydrous.
  • Catalyst Presence : Trace metal impurities (e.g., Fe3+^{3+}) may accelerate side reactions.
  • Analytical Methods : Standardize HPLC conditions (e.g., C18 column, 30:70 acetonitrile/water) for yield quantification.
    Perform control experiments to isolate variables, and validate results using kinetic isotope effects or isotopic labeling .

Q. What novel heterocyclic systems can be synthesized using this compound as a building block?

  • Methodological Answer :

  • Pyrrolo-pyridines : React with propargylamines via a two-step cyclization (Cu-catalyzed alkyne-azide click reaction followed by thermal ring closure) .
  • Triazolo-pyridines : Utilize SNAr with hydrazines, followed by oxidative cyclization (e.g., using I2_2/DMSO).
  • Hybrid Systems : Couple with indole derivatives via Buchwald–Hartwig amination to create fused polyheterocycles.
    Example Data Table:
ProductReaction ConditionsYield (%)
Pyrrolo[3,2-b]pyridineCuI, TBTA, DMF, 80°C72
Triazolo[4,5-b]pyridineI2_2, DMSO, 120°C65

Properties

IUPAC Name

2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIYDGHCFZBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376478
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-87-1
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitropyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Fluoro-3-nitropyridine
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Reactant of Route 4
2-Fluoro-3-nitropyridine
2-Fluoro-3-nitropyridine
2-Fluoro-3-nitropyridine

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